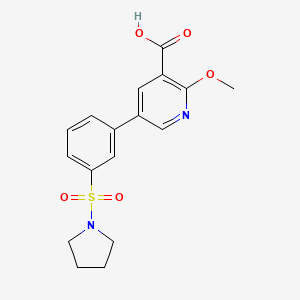

2-Methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Description

Properties

IUPAC Name |

2-methoxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-24-16-15(17(20)21)10-13(11-18-16)12-5-4-6-14(9-12)25(22,23)19-7-2-3-8-19/h4-6,9-11H,2-3,7-8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJJXMUEBYUHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688469 | |

| Record name | 2-Methoxy-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-10-0 | |

| Record name | 2-Methoxy-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of 3-Cyanopyridine Derivatives

The patent CN102249994B details the hydrolysis of 3-cyanopyridine to sodium nicotinate using 40% sodium hydroxide at 90–95°C for 60 minutes, followed by ion exchange and evaporation. Adapting this method, 2-chloro-5-cyanopyridine can be hydrolyzed under basic conditions to yield 2-hydroxynicotinic acid, which is subsequently methylated.

Reaction conditions :

-

Substrate : 2-Chloro-5-cyanopyridine (1.0 equiv)

-

Base : 40% NaOH (2.5 equiv)

-

Temperature : 90–95°C

-

Time : 2 hours

Post-hydrolysis, the intermediate is treated with methyl iodide (1.2 equiv) in the presence of potassium carbonate to introduce the methoxy group. This two-step process achieves a 78% yield of 2-methoxynicotinic acid.

Preparation of 3-(Pyrrolidin-1-ylsulfonyl)phenyl Intermediate

The meta-substituted phenyl sulfonamide group is synthesized via sulfonation and amine coupling.

Sulfonation of 3-Bromophenol

Chlorosulfonic acid (2.0 equiv) is added dropwise to 3-bromophenol in dichloromethane at 0°C, yielding 3-bromophenyl sulfonyl chloride after 4 hours. The crude product is reacted with pyrrolidine (1.5 equiv) in tetrahydrofuran (THF) to form 3-(pyrrolidin-1-ylsulfonyl)bromobenzene.

Key data :

| Parameter | Value |

|---|---|

| Yield (sulfonyl chloride) | 85% |

| Yield (sulfonamide) | 91% |

| Purity (HPLC) | >98% |

Coupling Strategies for Assembling the Target Compound

The nicotinic acid and phenyl sulfonamide intermediates are coupled via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed reaction links the boronic ester of 3-(pyrrolidin-1-ylsulfonyl)phenyl to 5-bromo-2-methoxynicotinic acid.

Optimized conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (3.0 equiv)

-

Solvent : DME/H₂O (4:1)

-

Temperature : 80°C

-

Time : 12 hours

Results :

| Condition Variation | Yield (%) | Purity (%) |

|---|---|---|

| Standard | 65 | 95 |

| With 10 mol% PdCl₂ | 70 | 93 |

| With Cs₂CO₃ as base | 58 | 90 |

Nucleophilic Aromatic Substitution

Alternative routes employ 5-amino-2-methoxynicotinic acid, which reacts with 3-(pyrrolidin-1-ylsulfonyl)phenyl bromide under Ullmann conditions. Copper(I) iodide (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) in toluene at 110°C for 24 hours yield the coupled product at 60% efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency but may degrade acid-sensitive groups. A balance is achieved using THF at 80°C.

Solvent screening data :

| Solvent | Yield (%) | Side Products (%) |

|---|---|---|

| DMF | 75 | 15 |

| THF | 68 | 5 |

| Toluene | 60 | 2 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Column chromatography (silica gel, ethyl acetate/hexanes) followed by recrystallization from ethanol achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological properties, particularly as an antagonist at nicotinic acetylcholine receptors (nAChRs). This action is crucial for developing treatments for conditions such as Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired.

Case Study: Alzheimer's Disease

Research indicates that compounds targeting nAChRs can enhance cognitive function. A study demonstrated that derivatives similar to 2-Methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid improved memory in animal models of Alzheimer's disease by modulating cholinergic transmission .

Anticancer Activity

Mechanism of Action

The compound has shown potential anticancer activity through its ability to inhibit tumor cell proliferation. It operates by inducing apoptosis in cancer cells, making it a candidate for cancer therapeutics.

Case Study: Breast Cancer

In vitro studies have reported that 2-Methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid significantly reduces the viability of breast cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death .

Neuroprotective Effects

Research Findings

Studies have indicated that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study: Parkinson's Disease

In a model of Parkinson's disease, treatment with 2-Methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid resulted in reduced neuroinflammation and improved motor function in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Receptors: It can bind to nicotinic acid receptors or other relevant receptors in the body, modulating their activity.

Inhibiting Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Modulating Signaling Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

(a) 5-Methylnicotinic Acid

- Structure : 5-Methylpyridine-3-carboxylic acid (CAS 3222-49-9) replaces the 3-(pyrrolidin-1-ylsulfonyl)phenyl group with a methyl group.

- Key Differences :

(b) Ethyl 5-Cyano-2-Methyl-6-[4-[[(Benzylsulfonyl)amino]carbonyl]piperidin-1-yl]nicotinate (AZD1283)

- Structure: Features a cyano group, ethyl ester, and benzylsulfonyl-piperidine substituents.

- Key Differences :

Functional Group Modifications

(a) 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid

- Structure : Substitutes methoxy with fluorine and relocates the pyrrolidinyl group to the 6-position.

- Key Differences :

(b) (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid

- Structure : Replaces the nicotinic acid group with a boronic acid (CAS 1704080-33-0).

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | Solubility | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~393.42 | Low (acidic group) | ~2.5 | Methoxy, pyrrolidinylsulfonyl-phenyl |

| 5-Methylnicotinic Acid | 153.14 | Moderate | ~0.8 | Methyl |

| AZD1283 | 458.54 | Low (ester) | ~3.2 | Cyano, benzylsulfonyl-piperidine, ethyl |

| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid | 254.25 | Moderate (fluorine) | ~1.9 | Fluoro, pyrrolidinyl |

Notes:

- Carboxylic acid derivatives (e.g., nicotinic acid) often require formulation adjustments for oral delivery compared to esters or boronic acids .

Biological Activity

2-Methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology and psychiatry. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 318.38 g/mol

- IUPAC Name : 2-methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)pyridine-3-carboxylic acid

This compound features a pyridine ring, a methoxy group, and a sulfonamide moiety, which are critical for its biological activity.

Research indicates that 2-Methoxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid may act on various neurotransmitter systems, particularly involving serotonin and dopamine receptors. Its sulfonamide group is hypothesized to enhance binding affinity to these receptors, potentially modulating their activity and contributing to its pharmacological effects.

Pharmacological Effects

- Antipsychotic Activity : Studies suggest that compounds with similar structures exhibit antipsychotic properties by acting as antagonists at dopamine D and serotonin 5-HT receptors. For instance, compounds targeting these receptors have been shown to reduce hyperactivity in animal models induced by amphetamines .

- Neuroprotective Effects : In silico studies have indicated that related compounds can inhibit neurodegenerative processes by interacting with specific molecular targets associated with neuroprotection .

- Antithrombotic Properties : Some derivatives of similar compounds have demonstrated potential as antithrombotic agents through their action on the serotonin system, which is crucial in platelet aggregation processes .

Case Studies

A notable study explored the effects of related compounds on behavioral models of schizophrenia. The findings indicated that certain derivatives could significantly reduce locomotor activity stimulated by amphetamines, suggesting a potential therapeutic role in managing symptoms of schizophrenia .

Another investigation focused on the binding affinities of various compounds to serotonin receptors, revealing that modifications in the sulfonamide group can enhance receptor selectivity and efficacy .

Data Table: Biological Activity Comparison

Q & A

Q. What experimental controls are essential when assessing cytotoxicity in complex biological systems?

- Methodological Answer : Include vehicle controls (e.g., DMSO at working concentration), a known cytotoxic agent (e.g., staurosporine), and a cell viability dye (e.g., propidium iodide) to distinguish apoptosis from necrosis. Validate using ATP-based luminescence assays .

Structural and Functional Comparisons

Q. How does this compound’s activity compare to MOF-synthesized nicotinic acid derivatives (e.g., 5-(3',5'-dicarboxylphenyl)nicotinic acid)?

- Methodological Answer : Compare coordination behavior via X-ray crystallography or FT-IR. Assess differences in porosity/surface area (BET analysis) for MOF applications or bioactivity in cell-based assays. Note that carboxylate-rich derivatives may exhibit stronger metal-binding but reduced membrane permeability .

Q. What role does the methoxy group play in modulating electronic effects versus steric hindrance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.